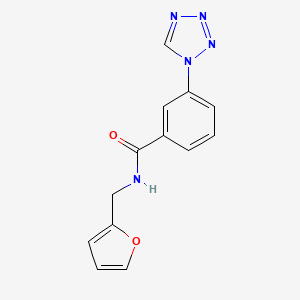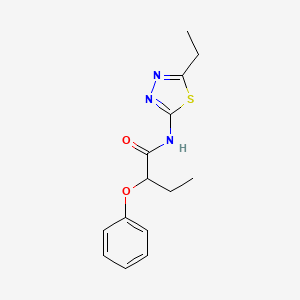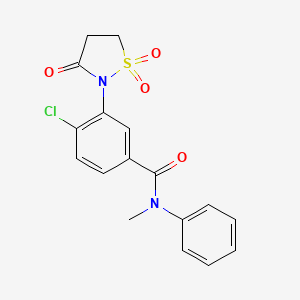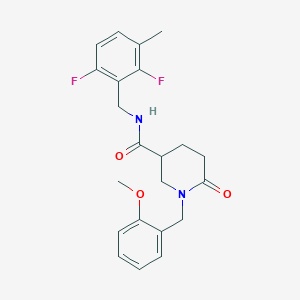![molecular formula C18H22O3 B4931689 1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4931689.png)
1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene” is a chemical compound . It is offered by Benchchem for various applications.
Synthesis Analysis
The synthesis of such compounds often involves electrophilic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This is followed by a second step where a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular formula of “1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene” is C18H22O4 . The structure of such compounds is often analyzed using various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions of “1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene” likely involve electrophilic aromatic substitution . This is a common reaction type for aromatic compounds like benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene” would depend on its structure. Ethers, which this compound is a type of, typically have two alkyl or aryl groups bonded to an oxygen atom .Scientific Research Applications
Structure: CH3−O−CH2−CH2−O−CH2−C6H4−OCH3\text{Structure: } \text{CH}_3 - \text{O} - \text{CH}_2 - \text{CH}_2 - \text{O} - \text{CH}_2 - \text{C}_6\text{H}_4 - \text{OCH}_3 Structure: CH3−O−CH2−CH2−O−CH2−C6H4−OCH3
a. Anti-Inflammatory Properties: The compound’s benzene ring and ether linkages suggest anti-inflammatory activity. Researchers explore its potential as a nonsteroidal anti-inflammatory drug (NSAID) or as an adjunct therapy for inflammatory conditions.
b. Analgesic Effects: Given its structural resemblance to NSAIDs, investigations focus on its analgesic properties. It may act via inhibition of cyclooxygenase (COX) enzymes, similar to other pain-relieving drugs.
c. Cardiovascular Health: The compound’s phenolic moiety hints at cardiovascular benefits. Studies explore its effects on blood pressure regulation, platelet aggregation, and endothelial function.
Organic Synthesis
The compound’s ether linkages and aromatic ring make it valuable in organic synthesis:
a. Benzylic Position Reactions: Due to its benzylic position, it can undergo nucleophilic substitutions or radical reactions. These transformations yield diverse products useful in organic chemistry .
Miscellaneous Applications
Beyond the above fields, consider these additional applications:
a. Flavor and Fragrance Industry: The compound’s aromatic character suggests potential as a flavor or fragrance component. Researchers explore its olfactory properties.
b. Agrochemicals: Investigations assess its pesticidal or herbicidal activity. Its unique structure may lead to novel agrochemicals.
Mechanism of Action
properties
IUPAC Name |
1-methoxy-3-[2-(3-propan-2-ylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14(2)15-6-4-8-17(12-15)20-10-11-21-18-9-5-7-16(13-18)19-3/h4-9,12-14H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSZSJJDLAFDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)

![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)
![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)



![5-{[(2-fluorophenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931684.png)


![N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4931697.png)
![1-[2-({[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B4931701.png)